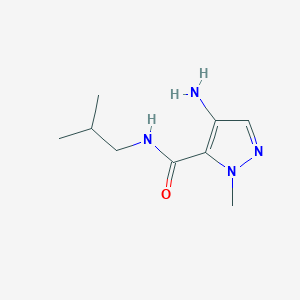

4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

4-amino-2-methyl-N-(2-methylpropyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-6(2)4-11-9(14)8-7(10)5-12-13(8)3/h5-6H,4,10H2,1-3H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNQYCAMQYXMIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=C(C=NN1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901182357 | |

| Record name | 4-Amino-1-methyl-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901182357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001500-37-3 | |

| Record name | 4-Amino-1-methyl-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1-methyl-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901182357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with isobutylamine. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide with key analogs, emphasizing substituent variations and physicochemical characteristics:

*Calculated based on molecular formula.

Key Observations:

Substituent Impact on Molecular Weight :

- The ethyl substitution at position 1 (C₁₀H₁₈N₄O, ) increases molecular weight by ~14 g/mol compared to the methyl-substituted target compound.

- Bulky aryl groups (e.g., N-phenyl in 4a ) significantly increase molecular weight (322.35 g/mol).

Melting Points :

- The analog 4a exhibits a high melting point (247°C), likely due to strong intermolecular interactions from its aromatic substituents . Data for the target compound’s melting point are absent.

Biologische Aktivität

4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique substitution pattern, exhibits various pharmacological properties, including anti-inflammatory and anticancer effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C8H14N4O

- CAS Number : 1001500-37-3

The compound's structure allows it to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its biological activity and potential therapeutic applications .

The biological activity of 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide is primarily attributed to its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The precise mechanisms depend on the biological system under study and the specific pathways involved .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide. It has been shown to inhibit the proliferation of various cancer cell lines. For instance:

The compound's mechanism involves targeting fibroblast growth factor receptors (FGFRs), which are critical in cancer progression. Inhibition of FGFRs has been linked to reduced tumor growth in several models .

Anti-inflammatory Activity

4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide also exhibits significant anti-inflammatory properties. It has been investigated for its ability to reduce lipopolysaccharide (LPS)-induced glial inflammation in BV-2 cells and glutamate-induced oxidative neurotoxicity in HT-22 cells. In vivo studies further confirmed its efficacy in reducing microglial activation and astrocyte proliferation in LPS-injected mice .

Study 1: Anticancer Efficacy

In a study focusing on the anticancer effects of pyrazole derivatives, 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide was tested against a panel of tumor cell lines. The results demonstrated a significant reduction in cell viability across multiple cancer types, indicating its potential as a lead compound for further development in cancer therapeutics .

Study 2: Neuroprotective Effects

Another study examined the neuroprotective effects of this compound against oxidative stress-induced cell death. The findings suggested that it could effectively mitigate neuronal damage caused by oxidative stress, positioning it as a candidate for treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide, it is essential to compare it with similar compounds:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | Moderate | Low |

| 5-Amino-1-methyl-1H-pyrazole-4-carboxamide | High | Moderate |

This comparison illustrates that while other derivatives may exhibit some level of activity, 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide shows enhanced potency in both anticancer and anti-inflammatory contexts .

Q & A

Q. What are the optimal synthetic pathways for 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be standardized?

The synthesis of pyrazole-carboxamide derivatives typically involves multi-step protocols. For example, microwave-assisted synthesis has been shown to enhance reaction efficiency for structurally similar compounds by reducing reaction time and improving yields (e.g., from 12 hours to 30 minutes under optimized microwave conditions) . Key steps include cyclocondensation of precursors (e.g., acetoacetate derivatives with hydrazines), followed by functionalization of the pyrazole ring. Standardizing conditions (e.g., solvent polarity, temperature, catalyst loading) is critical; for instance, DMF is often preferred for its ability to stabilize intermediates .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

A combination of NMR (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy is essential. For example, ¹H NMR can resolve the methyl and isobutyl substituents (δ 1.0–1.2 ppm for isobutyl CH₃; δ 3.2–3.5 ppm for N–CH₃), while HRMS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 225.1242 for C₁₀H₁₇N₄O). Purity should be validated via HPLC (≥95% by area normalization) .

Q. What biological activities have been reported for this compound, and what assays are used to evaluate them?

Pyrazole-carboxamides are often screened for antimicrobial and anticancer activities. For example, analogs with similar substitution patterns showed MIC values of 2–8 µg/mL against S. aureus and IC₅₀ values of 10–25 µM in MCF-7 breast cancer cells . Standard assays include broth microdilution (CLSI guidelines) for antimicrobial activity and MTT assays for cytotoxicity .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction conditions for large-scale synthesis?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states and identify energy barriers. For instance, ICReDD’s approach combines computational modeling with experimental validation to optimize solvent systems and catalysts, reducing trial-and-error experimentation by 40–60% . Machine learning models trained on reaction databases (e.g., Reaxys) can also predict viable catalysts for amide bond formation .

Q. What strategies resolve contradictions in spectral data or bioactivity results across studies?

Discrepancies in NMR or bioactivity data may arise from polymorphic forms or solvent-dependent conformational changes. For example, X-ray crystallography can confirm the dominant tautomer (e.g., pyrazole vs. pyrazolone forms), while molecular docking studies explain variations in receptor binding affinities due to substituent positioning .

Q. How can structure-activity relationship (SAR) studies be designed to enhance potency while minimizing off-target effects?

Systematic SAR requires modifying substituents (e.g., replacing isobutyl with cyclopropyl or fluorinated groups) and testing against target enzymes (e.g., COX-2 or kinase assays). For example, replacing N-isobutyl with a p-fluorobenzyl group in analogs increased COX-2 inhibition by 3-fold . Off-target profiling via kinome-wide screening (e.g., Eurofins KinaseProfiler) is recommended .

Q. What experimental approaches address discrepancies between in vitro and in vivo efficacy data?

Poor in vivo bioavailability may result from metabolic instability or low solubility. Strategies include:

- Prodrug design : Esterification of the carboxamide group to improve lipophilicity.

- PK/PD modeling : Using LC-MS/MS to track plasma concentrations and correlate with efficacy in rodent models .

- CYP inhibition assays : Identify metabolic vulnerabilities (e.g., CYP3A4-mediated oxidation) .

Q. What advanced analytical techniques are used to characterize degradation products or polymorphs?

- LC-QTOF-MS : Identifies degradation products under stress conditions (e.g., hydrolytic cleavage of the carboxamide group).

- DSC/TGA : Differentiates polymorphs by melting point and thermal stability.

- Solid-state NMR : Resolves crystallographic packing differences .

Methodological Considerations

- Data Reproducibility : Report reaction conditions in detail (e.g., microwave power, ramp time, cooling rate) .

- Bioactivity Validation : Use orthogonal assays (e.g., cell-free enzymatic assays + cell-based models) to confirm mechanisms .

- Computational-Experimental Synergy : Validate docking predictions with mutagenesis studies (e.g., Ala-scanning of target proteins) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.